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[1] PubChem. National Institutes of Health.
More research is needed to understand the specific surface properties and potential applications of 12-MADA as a surfactant.
12-(Methylamino)dodecanoic acid is a derivative of dodecanoic acid, specifically characterized by the presence of a methylamino group at the 12th carbon position. Its chemical formula is C₁₃H₂₇NO₂, and it features both a long hydrophobic carbon chain and a polar functional group, which imparts unique properties to the compound. This compound belongs to the class of ω-amino fatty acids, which are known for their potential applications in various fields including biochemistry and pharmaceuticals .
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 12-(Methylamino)dodecanoic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties, which may be attributed to its structural similarity to other fatty acids known for bactericidal effects. Furthermore, its ability to interact with biological membranes suggests potential applications in drug delivery systems and as a surfactant in pharmaceutical formulations .
The synthesis of 12-(Methylamino)dodecanoic acid can be achieved through several methods:
These methods provide flexibility in producing the compound for research and industrial purposes .
12-(Methylamino)dodecanoic acid has several notable applications:
These applications underscore its significance across multiple industries.
Studies have shown that 12-(Methylamino)dodecanoic acid interacts with various biological molecules. Its ability to form complexes with proteins and nucleic acids suggests potential roles in cellular signaling pathways. Additionally, its interactions with lipid membranes indicate that it might influence membrane fluidity and permeability, which is crucial for drug delivery applications .
Several compounds share structural similarities with 12-(Methylamino)dodecanoic acid. Below is a comparison highlighting its uniqueness:
The presence of the methylamino group distinguishes 12-(Methylamino)dodecanoic acid from these similar compounds, providing unique properties that can be exploited in various applications.
12-(Methylamino)dodecanoic acid features a linear aliphatic chain with a methylamino (-CH₂-NH-CH₃) group at the ω-position and a carboxylic acid (-COOH) group at the α-position. The methylamino group distinguishes it from structurally similar compounds like 12-aminododecanoic acid (primary amine) and 12-hydroxydodecanoic acid (hydroxyl group). Key structural identifiers include:
CNCCCCCCCCCCCC(O)=O 1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) XTXRYZLZPWMJBM-UHFFFAOYSA-N | Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₇NO₂ | |
| Molecular Weight | 229.36 g/mol | |
| Melting Point | 139–143°C | |
| Solubility (Methanol) | 50 mg/mL (clear solution) |
12-(Methylamino)dodecanoic acid belongs to the ω-amino fatty acid family, a subclass characterized by terminal amine groups. Unlike 12-aminododecanoic acid (primary amine), the methylamino group confers distinct electronic and steric properties, influencing reactivity in organic transformations. It is structurally analogous to:
12-(Methylamino)dodecanoic acid represents a long-chain omega-amino fatty acid derivative characterized by the presence of both carboxylic acid and methylamino functional groups. The compound exhibits a linear aliphatic structure with the methylamino group positioned at the terminal carbon of the dodecanoic acid chain [1] [2].
Table 1: Molecular Formula and Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₇NO₂ |
| Molecular Weight (g/mol) | 229.36 |
| CAS Registry Number | 7408-81-3 |
| EINECS Number | 231-017-3 |
| InChI | InChI=1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
| InChI Key | XTXRYZLZPWMJBM-UHFFFAOYSA-N |
| SMILES | O=C(O)CCCCCCCCCCCNC |
| IUPAC Name | 12-(Methylamino)dodecanoic acid |
| Common Synonyms | 12-(Methylamino)lauric acid, 12-Methylaminolauric acid |
The structural formula reveals a twelve-carbon aliphatic chain with a carboxylic acid group at one terminus and a methylamino group at the other. The systematic nomenclature indicates that the methylamino substituent is attached to the twelfth carbon atom from the carboxylic acid group [1] [2].
12-(Methylamino)dodecanoic acid demonstrates characteristic physicochemical properties typical of long-chain amino fatty acids. The compound exists as a crystalline solid under standard conditions, exhibiting moderate thermal stability and specific solubility characteristics [2] [3].
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [3] |
| Appearance | White to faint beige powder/crystals | [2] [3] |
| Melting Point (°C) | 139-143 | [2] [3] |
| Boiling Point (°C) | 349.1 ± 15.0 (predicted) | [4] |
| Density (g/cm³) | 0.930 ± 0.06 (predicted) | [4] |
| Solubility in Methanol | 50 mg/mL, clear | [2] [3] |
| Storage Temperature (°C) | 2-8 | [4] |
| Flash Point (°C) | 164.9 | [5] |
| Predicted pKa | 4.78 ± 0.10 (predicted) | [4] |
| Predicted LogP | 1.6 | [6] |
The melting point range of 139-143°C indicates strong intermolecular interactions within the crystalline lattice, likely due to hydrogen bonding between the carboxylic acid and amino functional groups [2] [3]. The predicted density of 0.930 g/cm³ suggests a relatively compact molecular packing arrangement in the solid state [4].
The compound demonstrates limited aqueous solubility but exhibits good solubility in polar organic solvents such as methanol, with a solubility of 50 mg/mL producing a clear solution [2] [3]. This solubility profile is characteristic of amphiphilic molecules containing both hydrophilic and hydrophobic regions.
The crystallographic structure of 12-(Methylamino)dodecanoic acid reflects typical packing arrangements observed in long-chain fatty acid derivatives. While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the structural characteristics can be inferred from related fatty acid compounds and general crystallographic principles.
Table 3: Structural Analysis Data
| Analysis Type | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 11 | Calculated |
| Topological Polar Surface Area (PSA) | 52.32 | [7] |
| Exact Mass | 229.20400 | [8] [7] |
| Monoisotopic Mass | 229.20400 | [8] |
The presence of two hydrogen bond donors (the carboxylic acid proton and the amino group proton) and three hydrogen bond acceptors (two oxygen atoms from the carboxylic acid group and the nitrogen atom) indicates significant potential for intermolecular hydrogen bonding in the solid state [6]. The high rotatable bond count of 11 reflects the flexibility of the aliphatic chain, which influences the molecular conformational behavior in different phases.
The topological polar surface area of 52.32 Ų demonstrates the compound's amphiphilic nature, with a relatively small polar region compared to the overall molecular size [7]. This property significantly influences the compound's solubility characteristics and membrane permeability behavior.
The spectroscopic characterization of 12-(Methylamino)dodecanoic acid follows established patterns for carboxylic acid and amino functional groups. While specific spectral data for this compound are limited in the available literature, the expected spectroscopic features can be predicted based on the structural characteristics and comparison with similar compounds.
In nuclear magnetic resonance spectroscopy, carboxylic acid protons typically appear in the downfield region between 9-12 ppm in ¹H NMR spectra, with the exact chemical shift depending on concentration and solvent conditions [9]. The methylamino protons would be expected to appear in the 2-3 ppm region, while the methylene protons of the aliphatic chain would appear in the 1-2 ppm range.
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid group would typically appear around 160-180 ppm, while the alpha carbons would appear in the 20-40 ppm region [9]. The specific chemical shifts would be influenced by the presence of the methylamino group at the terminal position.
Infrared spectroscopy would be expected to show characteristic absorption bands for the carboxylic acid C=O stretch around 1640-1680 cm⁻¹, as observed in similar compounds [10]. The presence of N-H stretching vibrations would appear in the 3200-3500 cm⁻¹ region, while C-H stretching of the aliphatic chain would appear around 2800-3000 cm⁻¹.
Mass spectrometry analysis would show the molecular ion peak at m/z 229.20400, corresponding to the exact mass of the compound [8] [7]. Fragmentation patterns would be expected to show characteristic losses corresponding to the alkyl chain and functional group eliminations.
The stability and reactivity of 12-(Methylamino)dodecanoic acid are governed by the presence of both carboxylic acid and amino functional groups, which confer specific chemical behavior patterns. The compound demonstrates moderate thermal stability, as evidenced by its melting point range and predicted decomposition temperature.
Thermal stability studies on related dodecanoate-containing compounds have shown that such materials remain thermally stable up to approximately 450 K (177°C) before significant decomposition occurs [11]. The presence of the methylamino group may slightly alter this stability profile, potentially providing additional stabilization through intramolecular interactions.
Chemical reactivity of the compound is primarily centered on the carboxylic acid and amino functional groups. The carboxylic acid group can participate in typical acid-base reactions, ester formation, and amide bond formation reactions. The predicted pKa value of 4.78 ± 0.10 indicates that the carboxylic acid group will be partially ionized under physiological pH conditions [4].
The methylamino group provides nucleophilic reactivity, allowing the compound to participate in various organic transformations including acylation reactions and condensation reactions. The presence of both functional groups makes the compound suitable for use in peptide synthesis applications, where it can serve as a building block for modified peptide structures [2] [12].
Storage considerations require maintaining the compound at low temperatures (2-8°C) to prevent degradation and maintain chemical stability [4]. The compound should be protected from light and moisture to prevent oxidative degradation and hydrolysis reactions.
Industrial production of 12-(Methylamino)dodecanoic acid primarily relies on the chemical modification of 12-aminododecanoic acid, which serves as the primary precursor compound [1] [2]. The conventional approach involves N-methylation reactions applied to omega-amino fatty acids under controlled industrial conditions.
Table 1: Physical Properties Comparison
| Property | 12-(Methylamino)dodecanoic acid | 12-Aminododecanoic acid |
|---|---|---|
| Molecular Weight (g/mol) | 229.36 | 215.33 |
| Melting Point (°C) | 139-143 | 185-187 |
| Boiling Point (°C) | 349.1±15.0 | 349.7±15.0 |
| Density (g/cm³) | 0.930±0.06 | 0.957±0.06 |
| Solubility in Methanol (mg/mL) | 50 | Slightly soluble |
| pKa | 4.78±0.10 | 4.648 |
Large-scale production facilities typically employ batch or continuous processes with precise temperature and pressure control. The reaction conditions are optimized to minimize side reactions and maximize yield while ensuring product consistency [6] [7]. Industrial producers such as major chemical manufacturers have established reliable supply chains for both the starting materials and the final methylated product [3] [4].
Table 3: Industrial Production Pathways
| Pathway | Feedstock | Scale | Cost Factor | Environmental Impact |
|---|---|---|---|---|
| Chemical Synthesis | 12-Aminododecanoic acid | Commercial | Moderate | Moderate |
| Biotechnological Production | Glucose/Fatty acids | Pilot/Commercial | Low-Moderate | Low |
| Enzymatic Synthesis | Renewable substrates | Laboratory/Pilot | High | Very Low |
| Hybrid Processes | Mixed feedstocks | Development | Variable | Low-Moderate |
Laboratory synthesis of 12-(Methylamino)dodecanoic acid encompasses several well-established methodologies, each with distinct advantages and limitations. The most widely employed approaches include reductive amination, direct alkylation, and specialized N-methylation protocols [8] [9].
Reductive Amination Method
The reductive amination approach represents one of the most reliable laboratory methods for synthesizing N-methylated amino acids [10] [8]. This methodology involves the formation of an intermediate Schiff base between 12-oxododecanoic acid and methylamine, followed by selective reduction to yield the desired N-methylated product [11] [8].
The reaction typically proceeds under mild conditions using sodium cyanoborohydride or similar reducing agents. Temperature control is critical, with optimal conditions ranging from 20-50°C to prevent decomposition of sensitive intermediates [8]. The method demonstrates excellent stereoselectivity and generally provides yields in the range of 75-90% [9].
Direct Alkylation Strategy
Direct alkylation of 12-aminododecanoic acid using methyl iodide represents another established laboratory approach [8]. This method typically employs strong bases such as sodium hydride in appropriate solvents like tetrahydrofuran or dimethylformamide [8]. The reaction requires careful control of stoichiometry to prevent over-alkylation and formation of tertiary amine byproducts.
Leuckart Reaction Application
The Leuckart reaction provides an alternative approach utilizing formic acid as both a reducing agent and methylating source when combined with formaldehyde [8]. This method offers the advantage of mild reaction conditions and reduced risk of racemization, making it particularly suitable for maintaining stereochemical integrity [8].
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Reaction Time | Temperature (°C) | Selectivity |
|---|---|---|---|---|
| Reductive Amination | 75-90 | 2-6 hours | 20-80 | High |
| Alkylation | 60-85 | 4-12 hours | 0-100 | Moderate |
| Biocatalytic | 70-95 | 8-24 hours | 25-37 | Very High |
| Enzymatic Cascade | 50-70 | 24-120 hours | 22-45 | High |
Modern catalytic approaches for synthesizing 12-(Methylamino)dodecanoic acid leverage both traditional chemical catalysts and advanced biocatalytic systems. These strategies focus on improving selectivity, reducing environmental impact, and enhancing overall process efficiency [12] [7].
Transition Metal Catalysis
Transition metal-catalyzed reactions have emerged as powerful tools for the selective N-methylation of fatty acid derivatives [13] [14]. Palladium-catalyzed systems, in particular, have demonstrated excellent capability for the controlled introduction of methyl groups while maintaining high stereoselectivity [8] [9]. These catalytic systems operate under relatively mild conditions and can be designed to minimize formation of undesired byproducts.
Enzyme-Catalyzed Synthesis
Biocatalytic approaches represent a rapidly advancing area in the synthesis of N-methylated amino acids [11] [12]. Engineered transaminases and N-methyl amino acid dehydrogenases have shown remarkable potential for the selective production of methylated fatty acid derivatives [15] [9]. These enzyme systems offer exceptional stereoselectivity and operate under environmentally benign conditions [12] [16].
Recent developments in metabolic engineering have enabled the construction of whole-cell biocatalysts capable of converting simple carbon sources into complex N-methylated products [9]. These systems integrate multiple enzymatic steps within engineered microorganisms, providing a streamlined approach to synthesis [12] [17].
Acid-Base Catalytic Systems
Traditional acid and base catalysts continue to play important roles in the synthesis of 12-(Methylamino)dodecanoic acid [13] [18]. Carefully designed acid-base pairs can facilitate both the activation of starting materials and the selective formation of the desired N-methylated product. Silicon-based catalysts, such as triarylsilanols, have emerged as particularly effective systems for direct amidation and related transformations [13].
The development of environmentally sustainable production methods for 12-(Methylamino)dodecanoic acid has become increasingly important as industrial and regulatory pressures drive the adoption of green chemistry principles [19] [16].
Renewable Feedstock Utilization
Sustainable synthesis approaches increasingly rely on renewable feedstocks derived from plant oils and other biological sources [12] [20]. Coconut oil and palm kernel oil, which contain high concentrations of lauric acid (dodecanoic acid), serve as excellent starting materials for the production of omega-amino fatty acid derivatives [21] [20] [22].
The conversion of plant-derived fatty acids to amino acid derivatives can be accomplished through biotechnological processes that eliminate the need for petrochemical feedstocks [12] [16]. These approaches typically involve engineered microorganisms capable of performing the complex chemical transformations required to introduce amino functionality [17] [23].
Supercritical Fluid Technologies
Supercritical fluid extraction and processing represent advanced green chemistry approaches for both synthesis and purification of fatty acid derivatives [19]. Supercritical carbon dioxide, in particular, offers excellent properties as a non-toxic, environmentally benign solvent for extraction and purification operations [19] [16].
These technologies enable the processing of temperature-sensitive compounds under mild conditions while eliminating the need for traditional organic solvents [19]. The ability to fine-tune solvent properties through pressure and temperature adjustment provides excellent control over selectivity and efficiency [19].
Aqueous Enzymatic Systems
Aqueous enzymatic extraction and processing methods offer alternatives to traditional organic solvent-based approaches [19]. These systems utilize water as the primary solvent and rely on carefully selected enzymes to perform the required chemical transformations [19] [24]. While these methods may require additional optimization to achieve high yields, they offer significant environmental advantages [19].
Solvent-Free Synthesis
Emerging solvent-free synthesis methods eliminate the environmental burden associated with organic solvent use and disposal [16]. These approaches often utilize mechanochemical activation or molten salt media to facilitate the required chemical transformations [16]. While still in development for fatty acid derivatives, these methods show promise for future industrial applications.
The purification of 12-(Methylamino)dodecanoic acid requires specialized techniques capable of achieving the high purity standards required for commercial applications while maintaining product integrity [19] [25].
Crystallization Methods
Crystallization represents the most widely employed method for purifying 12-(Methylamino)dodecanoic acid [26]. The compound's favorable crystallization properties, with a well-defined melting point of 139-143°C, enable effective purification through controlled cooling of saturated solutions [4] [5].
Melt crystallization techniques have proven particularly effective for separating 12-(Methylamino)dodecanoic acid from closely related impurities [26]. This approach involves the controlled melting and recrystallization of the crude product, allowing selective separation based on differences in melting behavior [26]. Industrial implementations of melt crystallization can achieve purities exceeding 99% while minimizing solvent consumption [26].
Chromatographic Separation
High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method for 12-(Methylamino)dodecanoic acid [11]. Reverse-phase chromatographic systems using methanol-water mobile phases provide excellent separation of the target compound from structural analogs and synthetic byproducts [11].
For larger-scale purification, ion-exchange chromatography offers an effective approach for separating charged species based on their different interactions with the stationary phase [19]. This method is particularly useful for removing unreacted starting materials and ionic impurities from the product stream.
Solvent Extraction Techniques
Selective solvent extraction provides an efficient method for the initial purification of crude 12-(Methylamino)dodecanoic acid [26]. The compound's differential solubility in various solvents enables effective separation from both polar and nonpolar impurities [26]. Ethyl acetate has proven particularly effective as an extraction solvent, providing good selectivity for the target compound while maintaining favorable environmental properties [26].
Distillation and Sublimation
High-temperature distillation can be employed for the purification of 12-(Methylamino)dodecanoic acid, taking advantage of its relatively high boiling point of approximately 349°C [27]. However, the thermal sensitivity of the compound requires careful control of temperature and residence time to prevent decomposition [25].
Sublimation under reduced pressure offers an alternative approach for high-purity applications. This method can achieve excellent separation of the target compound from non-volatile impurities while avoiding the use of organic solvents [25].
Quality Control and Analysis
Modern analytical methods for quality assessment of 12-(Methylamino)dodecanoic acid include nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis [4] [5] [28]. These techniques provide comprehensive characterization of both chemical purity and structural integrity.
Gas chromatography-mass spectrometry (GC-MS) serves as a particularly powerful tool for detecting trace impurities and verifying the absence of synthetic byproducts [28]. The method can achieve detection limits in the parts-per-million range, ensuring compliance with strict quality specifications [28].
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide valuable information about the thermal behavior and purity of the final product [4] [27]. These methods can detect the presence of solvents, water, and other volatile impurities that might affect product performance [4].